molecular formula C11H16O2Si B1625236 Methyl 4-(Trimethylsilyl)benzoate CAS No. 22515-30-6

Methyl 4-(Trimethylsilyl)benzoate

Cat. No. B1625236
CAS RN: 22515-30-6
M. Wt: 208.33 g/mol
InChI Key: AYLOVBNEYSUPQC-UHFFFAOYSA-N
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Description

“Methyl 4-(Trimethylsilyl)benzoate” is a chemical compound with the CAS Number: 22515-30-6 . It has a molecular weight of 208.33 and its IUPAC name is methyl 4-(trimethylsilyl)benzoate . It is typically stored at +4C and appears as a colorless to yellow liquid .


Synthesis Analysis

An improved synthesis of this compound has been described in the literature . The process involves a bromine-lithium exchange and a Grignard-mediated methoxy-carbonylation reaction starting from 1, 4-dibromobenzene . The compound was then converted to another compound through a condensation and dehydration sequence with an overall yield of 41.5% .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(Trimethylsilyl)benzoate” is C11H16O2Si . The InChI code is 1S/C11H16O2Si/c1-13-11(12)9-5-7-10(8-6-9)14(2,3)4/h5-8H,1-4H3 and the InChI key is AYLOVBNEYSUPQC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 4-(Trimethylsilyl)benzoate” is a colorless to yellow liquid . It has a molecular weight of 208.33 and its IUPAC name is methyl 4-(trimethylsilyl)benzoate . The compound has a molecular formula of C11H16O2Si .

Scientific Research Applications

Synthesis of Labeled Compounds

Methyl 4-(trimethylsilyl)benzoate is utilized in the synthesis of labeled compounds. For instance, it played a role in the preparation of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, which are used in radiopharmaceutical research (Taylor et al., 1996).

Reactivity and Conversion Studies

It has been studied for its reactivity and conversion into various compounds. A research article described the conversion of methyl benzoate to benzoyltrimethylsilane, highlighting the reactivity of methyl 4-(trimethylsilyl)benzoate in different chemical environments (Picard et al., 1971).

Development of Liquid Crystalline Properties

Methyl 4-(trimethylsilyl)benzoate derivatives have been synthesized and evaluated for their liquid crystalline properties. This highlights its potential in creating materials with specific physical properties (Srinivasa & Hariprasad, 2014).

Novel Compound Synthesis

It serves as a building block in synthesizing novel compounds. For example, it was used in the synthesis of the first 1,3-disubstituted 1,3-butadienyl heteroannular bridged [4]ferrocenophane, demonstrating its utility in complex organic synthesis (Wu et al., 2011).

Radiochemistry

In radiochemistry, it's used for preparing radiolabeled methyl esters, further indicating its versatility in various scientific applications (Ackermann et al., 2004).

Synthesis of Arylcarboranes

Methyl 4-(trimethylsilyl)benzoate plays a role in the synthesis of arylcarboranes, compounds that are precursors for oligomers, showing its importance in materials science and chemistry (Förster et al., 1999).

Photochemical Studies

It's also involved in photochemical studies, such as the rearrangements of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, which is significant in understanding photochemical reactions (Schultz & Antoulinakis, 1996).

Exploration of Molecular Behavior

The molecule aids in exploring molecular behavior in different environments, such as the studies on fluorescence probe properties in micelles and vesicles (Singh & Darshi, 2002).

properties

IUPAC Name

methyl 4-trimethylsilylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2Si/c1-13-11(12)9-5-7-10(8-6-9)14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLOVBNEYSUPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447250
Record name Methyl 4-(Trimethylsilyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(Trimethylsilyl)benzoate

CAS RN

22515-30-6
Record name Methyl 4-(Trimethylsilyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JC Amedio Jr, GT Lee, K Prasad… - Synthetic …, 1995 - Taylor & Francis
An improved synthesis of ester 1 is described utilizing a bromine-lithium exchange and a Grignard-mediated methoxy-carbonylation reaction starting from 1, 4-dibromobenzene. …
Number of citations: 15 www.tandfonline.com
YF Cao, LJ Li, M Liu, H Xu, HX Dai - The Journal of Organic …, 2020 - ACS Publications
Here, we report O-methyl S-aryl thiocarbonates as a versatile esterification reagent for palladium-catalyzed methoxycarbonylation of arylboronic acid in the presence of copper(I) …
Number of citations: 9 pubs.acs.org
T Nagata, T Inoue, X Lin, S Ishimoto, S Nakamichi… - RSC …, 2019 - pubs.rsc.org
N,N-Dimethylformamide-stabilised Pd nanocluster (NC) catalysed cross-coupling reactions of hydrosilane/disilane have been investigated. In this reaction, the coupling reaction …
Number of citations: 7 pubs.rsc.org
永田達己 - 2022 - kansai-u.repo.nii.ac.jp
Imines are important building blocks for a variety of organic reactions. They have high reactivity toward various nucleophiles, such as in aza-Henry or Mannich-type reactions, …
Number of citations: 3 kansai-u.repo.nii.ac.jp
S Nakatani, Y Ito, S Sakurai, T Kodama… - The Journal of Organic …, 2020 - ACS Publications
Nickel-catalyzed decarbonylation of acylsilanes is developed. In sharp contrast to cross-coupling reactions of acylsilanes, in which the silyl group serves as a leaving group, the silyl …
Number of citations: 21 pubs.acs.org
酒井敦史 - 2016 - omu.repo.nii.ac.jp
In spite of many efforts, 1–7 relationships that exist between the modes of molecular aggregation and fluorescence (FL) properties of organic compounds have remained unclear. …
Number of citations: 3 omu.repo.nii.ac.jp

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